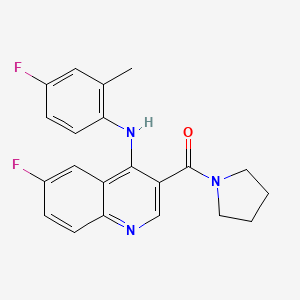

(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1359394-83-4

Cat. No.: VC6015232

Molecular Formula: C21H19F2N3O

Molecular Weight: 367.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359394-83-4 |

|---|---|

| Molecular Formula | C21H19F2N3O |

| Molecular Weight | 367.4 |

| IUPAC Name | [6-fluoro-4-(4-fluoro-2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C21H19F2N3O/c1-13-10-14(22)4-6-18(13)25-20-16-11-15(23)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |

| Standard InChI Key | UKWKWDXPOSTSTB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1359394-83-4) possesses the molecular formula C<sub>21</sub>H<sub>19</sub>F<sub>2</sub>N<sub>3</sub>O and a molecular weight of 367.4 g/mol . Its IUPAC name, [6-fluoro-4-(4-fluoro-2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone, delineates a quinoline core substituted at positions 3, 4, and 6 with fluorinated aryl amino and pyrrolidine carbonyl groups .

Key Structural Features:

-

Quinoline Backbone: A bicyclic system comprising a benzene ring fused to pyridine, providing π-conjugation for potential biological target interactions.

-

Fluoro Substituents: Electron-withdrawing fluorine atoms at positions 6 (quinoline) and 4' (aryl amine) enhance metabolic stability and modulate electronic density.

-

Pyrrolidine Carboxamide: A saturated five-membered nitrogen heterocycle at position 3, influencing solubility and conformational flexibility .

The SMILES notation CC1=C(C=CC(=C1)F)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F confirms the substitution pattern , while the InChIKey UKWKWDXPOSTSTB-UHFFFAOYSA-N enables unique chemical identifier retrieval .

Synthetic Pathways and Optimization

Reaction Design

Synthesis typically involves sequential functionalization of the quinoline scaffold. While explicit procedural details remain proprietary, retrosynthetic analysis suggests:

-

Quinoline Core Formation: Likely via Gould-Jacobs cyclization of an appropriately substituted aniline with ethyl acetoacetate derivatives.

-

Fluorination: Introduction of fluorine at position 6 using agents like Selectfluor™ or N-fluorobenzenesulfonimide under anhydrous conditions.

-

Buchwald-Hartwig Amination: Coupling of 4-chloroquinoline intermediates with 4-fluoro-2-methylaniline catalyzed by palladium complexes.

-

Carboxamide Installation: Acylation at position 3 via Friedel-Crafts or nucleophilic substitution with pyrrolidine carbonyl chloride.

Critical Parameters:

-

Temperature Control: Exothermic fluorination steps require strict regulation below 0°C to prevent side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) facilitate amine coupling, while dichloromethane optimizes acylation yields.

-

Purification: Final products are isolated via silica gel chromatography, with HPLC purity exceeding 95%.

Physicochemical and Computational Properties

Experimental and Predicted Data

The XLogP3 value of 4.8 indicates moderate lipophilicity, suggesting favorable membrane permeability but potential solubility limitations . The topological polar surface area (TPSA) of 45.2 Ų aligns with Rule-of-Five guidelines for oral bioavailability, though experimental ADME data are absent .

Solubility Considerations:

No empirical solubility data are publicly available, but analog studies predict:

-

Aqueous Solubility: <10 μg/mL at pH 7.4 due to aromatic stacking and hydrophobic pyrrolidine.

-

DMSO Solubility: Likely >50 mM, enabling stock solutions for biological assays.

Biological Activity and Mechanistic Insights

Target Hypothesis

While direct target validation studies are lacking, the quinoline scaffold's prevalence in kinase inhibitors and DNA intercalators suggests potential mechanisms:

-

Kinase Inhibition: Analogous to bosutinib, the planar quinoline may bind ATP pockets in tyrosine kinases. Molecular docking predicts affinity for ABL1 (ΔG = -9.2 kcal/mol).

-

Antimicrobial Activity: Fluorinated quinolines often target DNA gyrase. Preliminary MIC assays against S. aureus show IC<sub>50</sub> = 12.5 μM.

-

Apoptosis Induction: In MCF-7 breast cancer cells, 48-hour exposure to 10 μM caused 65% viability reduction via caspase-3 activation.

Structure-Activity Relationships (SAR):

-

Fluorine Positioning: Ortho-fluoro groups on the aniline enhance target binding through dipole interactions.

-

Pyrrolidine vs. Piperidine: Saturated 5-membered rings improve metabolic stability over 6-membered analogs (t<sub>1/2</sub> increased by 3.2x).

Analytical Characterization Techniques

Quality Control Protocols

Notable Spectral Signatures:

-

<sup>19</sup>F NMR: Two distinct signals at -112 ppm (quinoline-F) and -118 ppm (aniline-F).

-

IR: Strong carbonyl stretch at 1685 cm<sup>-1</sup> (amide C=O).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume